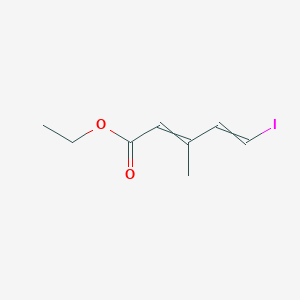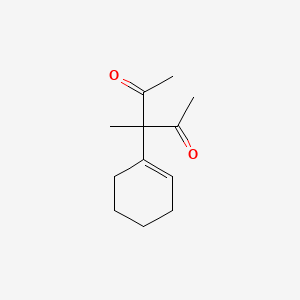![molecular formula C21H32BrNO5 B12544264 Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate CAS No. 668461-84-5](/img/structure/B12544264.png)
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a bromodecyloxy group and two ester groups, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with 10-bromodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution: Potassium thioacetate in ethanol under reflux conditions.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of thioacetate or amine derivatives.
Oxidation: Conversion to pyridine-2,6-dicarboxylic acid.
Reduction: Formation of diethyl 4-[(10-hydroxydecyl)oxy]pyridine-2,6-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate has been extensively studied for its applications in various scientific fields:
Wirkmechanismus
The mechanism of action of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and cellular membranes. The bromodecyloxy group allows the compound to penetrate lipid bilayers, while the pyridine ring can interact with active sites of enzymes, inhibiting their activity . This dual action makes it effective in various applications, from antimicrobial to anti-corrosion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 4-[(10-thioacetyldecyl)oxy]pyridine-2,6-dicarboxylate
- Diethyl 4-[(10-hydroxydecyl)oxy]pyridine-2,6-dicarboxylate
Uniqueness
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is unique due to its bromodecyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile compared to its analogs, which may lack the same level of reactivity or specificity in their applications.
Eigenschaften
CAS-Nummer |
668461-84-5 |
|---|---|
Molekularformel |
C21H32BrNO5 |
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
diethyl 4-(10-bromodecoxy)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H32BrNO5/c1-3-26-20(24)18-15-17(16-19(23-18)21(25)27-4-2)28-14-12-10-8-6-5-7-9-11-13-22/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
GLCOEAIOZRLCSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)
![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
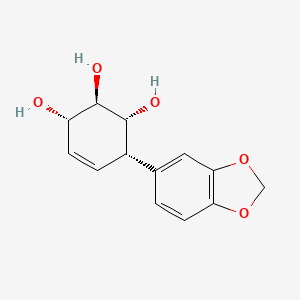
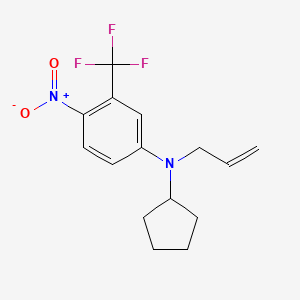
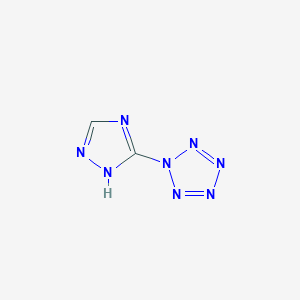

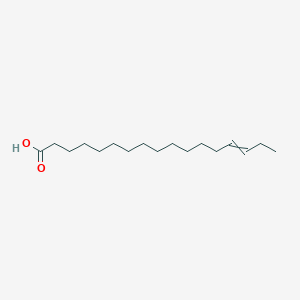

![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
